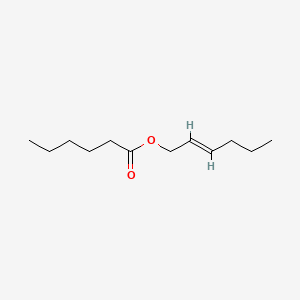

(E)-2-Hexenyl hexanoate

説明

elongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Thus, is considered to be a fatty ester lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm. has a clean, cognac, and green taste.

生物活性

(E)-2-Hexenyl hexanoate, also known as trans-2-hexenyl hexanoate, is an ester compound characterized by its fruity aroma and potential biological activities. Its chemical formula is and it is primarily utilized in the food and fragrance industries. This article explores its biological activity, including antimicrobial properties, antioxidant effects, and potential applications in food preservation.

- Molecular Weight: 198.30 g/mol

- Empirical Formula: C12H22O2

- CAS Number: 5352973

- FEMA Number: 3983

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various pathogenic microorganisms, including Escherichia coli, Salmonella enteritidis, and Listeria monocytogenes. The results demonstrated that at concentrations of 20 ppm, this compound significantly inhibited the growth of these pathogens when incorporated into the packaging atmosphere of minimally processed foods .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Concentration (ppm) | Inhibition Effect |

|---|---|---|

| E. coli | 20 | Significant |

| S. enteritidis | 20 | Significant |

| L. monocytogenes | 20 | Bactericidal |

Antioxidant Activity

This compound has been studied for its antioxidant properties, which are crucial for food preservation and health benefits. Its ability to scavenge free radicals can help prevent oxidative stress in biological systems. This property is particularly relevant in food science, where antioxidants are used to prolong shelf life and maintain quality.

Flavoring Agent

In addition to its biological activities, this compound is recognized for its flavoring properties. It imparts a fruity aroma that enhances the sensory profile of various food products. Its use in flavor formulations is supported by regulatory bodies, confirming its safety for consumption .

Food Preservation

In a practical application, this compound was tested in fresh-sliced apples to evaluate its effectiveness in extending shelf life while maintaining hygienic safety. The study found that incorporating this compound into packaging significantly reduced microbial load and delayed spoilage compared to control samples without the compound .

Sensory Evaluation

A sensory evaluation was conducted to assess consumer acceptance of products flavored with this compound. Results indicated a positive response from participants, highlighting its potential for use in various culinary applications.

科学的研究の応用

Applications in Flavor and Fragrance

Flavoring Agent:

- Food Industry: (E)-2-Hexenyl hexanoate is utilized to impart fruity flavors in various food products. Its use levels are deemed GRAS (Generally Recognized As Safe) by the FEMA Expert Panel, making it suitable for incorporation into food items like beverages, candies, and baked goods .

- Fragrance Component: This compound is also employed in the formulation of perfumes and scented products due to its pleasant green note, contributing to the overall olfactory profile of fragrances .

Data Table: Flavoring Applications

| Application Area | Product Examples | Concentration Range (ppm) |

|---|---|---|

| Beverages | Soft drinks, juices | 10 - 100 |

| Confectionery | Candies, chocolates | 5 - 50 |

| Baked Goods | Cakes, pastries | 1 - 20 |

Agricultural Applications

This compound has been studied for its role in plant physiology and pest management. Research indicates that this compound can act as an attractant for certain beneficial insects, enhancing pollination and pest control strategies.

Case Study: Insect Attractant

- A study demonstrated that this compound effectively attracted Hosohelikamemushi (a beneficial insect), suggesting its potential use in eco-friendly pest management practices .

Data Table: Insect Attraction Studies

| Insect Species | Attraction Level (%) | Reference |

|---|---|---|

| Hosohelikamemushi | 75 | |

| Ichimonjikamemushi | 60 | |

| Kamehushitamagotoribachi | 80 |

Food Technology

In food processing, this compound contributes to the aroma profile of various products. Its presence has been noted during the fermentation process of tea and other beverages, where it plays a significant role in developing desirable flavor characteristics.

Case Study: Tea Fermentation

- Research on small-leaf Congou black tea indicated that the addition of this compound during fermentation improved the overall aroma quality significantly. The study highlighted dynamic changes in volatile compounds, with this compound being one of the key contributors to the enhanced flavor profile .

Data Table: Volatile Compound Changes During Fermentation

| Compound Name | Pre-Fermentation Level (ppm) | Post-Fermentation Level (ppm) |

|---|---|---|

| This compound | 666.3 ± 33.4 | 501.9 ± 37.8 |

| Methyl salicylate | 11,159.7 ± 1196.8 | 353.1 ± 82.0 |

| Hexadecanoic acid | 429.6 ± 28.4 | 170.7 ± 7.9 |

Q & A

Basic Research Questions

Q. How can (E)-2-Hexenyl hexanoate be synthesized and characterized in laboratory settings?

Methodological Answer: this compound is synthesized via esterification of (E)-2-hexenol with hexanoic acid using acid catalysts (e.g., sulfuric acid) under controlled conditions. The reaction is monitored for completion using thin-layer chromatography (TLC). Characterization involves nuclear magnetic resonance (NMR) for structural confirmation (e.g., distinguishing E/Z isomers via coupling constants in H-NMR) and gas chromatography-mass spectrometry (GC-MS) for purity assessment. Retention indices (e.g., Kovats index) and mass spectral libraries (e.g., NIST) are critical for identification .

Q. What analytical techniques are optimal for quantifying this compound in complex matrices?

Methodological Answer: Dynamic headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is highly effective for volatile compound extraction from biological matrices (e.g., fruit or insect pheromone samples). Optimization of fiber type (e.g., divinylbenzene/carboxen/polydimethylsiloxane), extraction time (30–60 min), and desorption temperature (250°C) enhances sensitivity. Quantification requires internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. How does stereochemistry influence the biological activity of this compound?

Methodological Answer: The E configuration of the double bond in this compound is critical for receptor binding in olfactory studies. Comparative bioassays using E/Z isomers can isolate stereochemical effects. For example, in insect pheromone research, electrophysiological recordings (e.g., electroantennography) quantify receptor responses to each isomer, revealing specificity in ecological signaling .

Advanced Research Questions

Q. What are the challenges in interpreting contradictory data on the stability of this compound under oxidative conditions?

Methodological Answer: Contradictions arise from varying experimental conditions (e.g., temperature, pressure, catalytic impurities). Kinetic modeling (e.g., using mechanisms validated for methyl hexanoate oxidation) can delineate dominant pathways (e.g., peroxy radical formation vs. ester cleavage). Jet-stirred reactor studies at 10 atm and 500–1000 K, combined with in situ GC sampling, resolve temperature-dependent degradation profiles .

Q. How can researchers investigate the role of this compound in insect aggregation pheromone systems?

Methodological Answer: Field trials using synthetic blends (e.g., this compound mixed with (Z)-3-hexenoate and tetradecyl isobutyrate) in controlled ratios (e.g., 1:5:1) assess attraction efficacy. Statistical analysis of trap counts (log-transformed data, ANOVA) identifies synergistic effects. Laboratory olfactometer assays further validate behavioral responses .

Q. What strategies resolve discrepancies in reported NMR chemical shifts for this compound?

Methodological Answer: Discrepancies often stem from solvent polarity or concentration effects. Standardized protocols using deuterated chloroform (CDCl) at 0.1 M concentration and 600 MHz instruments improve reproducibility. Cross-validation with computational chemistry (e.g., density functional theory for C shift prediction) addresses assignment ambiguities .

Q. How do solvent polarity and temperature affect the esterification kinetics of this compound?

Methodological Answer: Polar aprotic solvents (e.g., dimethylformamide) accelerate esterification by stabilizing transition states, while elevated temperatures (80–100°C) reduce reaction time. Rate constants are derived via H-NMR monitoring of reactant consumption. Arrhenius plots (lnk vs. 1/T) reveal activation energies, aiding in solvent/temperature optimization .

Q. What methodological approaches are used to study olfactory receptor interactions with this compound?

Methodological Answer: Heterologous expression of human olfactory receptors in HEK293 cells, combined with calcium imaging or luciferase reporter assays, quantifies ligand-receptor activation. Dose-response curves (EC values) and molecular docking simulations identify key binding residues. Comparative studies with odorant-binding proteins (e.g., in Drosophila) elucidate evolutionary conservation .

特性

IUPAC Name |

[(E)-hex-2-enyl] hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h7,9H,3-6,8,10-11H2,1-2H3/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQPLEMTXCSYMEK-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCC=CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)OC/C=C/CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50886053 | |

| Record name | Hexanoic acid, (2E)-2-hexen-1-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50886053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless liquid; Green fruity aroma | |

| Record name | 2-Hexenyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | (E)-2-Hexenyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1380/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

125.00 °C. @ 25.00 mm Hg | |

| Record name | 2-Hexenyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in most fixed oils; Insoluble in water, Soluble (in ethanol) | |

| Record name | (E)-2-Hexenyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1380/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.875-0.885 | |

| Record name | (E)-2-Hexenyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1380/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

53398-86-0 | |

| Record name | (E)-2-Hexenyl hexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53398-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexenyl hexanoate, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053398860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, (2E)-2-hexen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, (2E)-2-hexen-1-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50886053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)hex-2-enyl hexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEXENYL HEXANOATE, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CF5RIO6PQE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hexenyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。